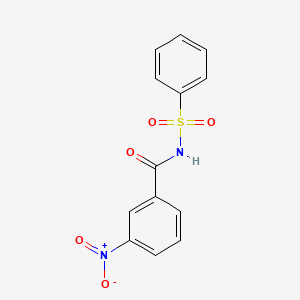

3-nitro-N-(phenylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(benzenesulfonyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5S/c16-13(10-5-4-6-11(9-10)15(17)18)14-21(19,20)12-7-2-1-3-8-12/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVWBOHBNGHECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Nitro N Phenylsulfonyl Benzamide and Analogues

Historical Development of N-Sulfonylbenzamide Synthesis

The sulfonamide functional group has been a cornerstone of medicinal chemistry since the 1930s. jsynthchem.com The synthesis of N-aryl sulfonamides has traditionally been achieved through the reaction of primary sulfonamide derivatives with various arylating agents. jsynthchem.com Early methods often relied on harsh reaction conditions and reagents with limited functional group tolerance.

Over time, research has focused on developing more efficient, cost-effective, and environmentally benign catalysts and procedures. jsynthchem.com The limitations of early methods, such as the instability and difficult handling of sulfonyl chlorides, spurred the development of alternative strategies. jsynthchem.com The advent of transition metal catalysis, particularly with copper, marked a significant advancement, offering lower costs, reduced toxicity, and higher yields for the formation of the crucial S-N bond. jsynthchem.com More recent developments have continued this trend, introducing novel reagents and catalytic systems to improve efficiency, selectivity, and substrate scope. researchgate.net

Targeted Synthesis of 3-nitro-N-(phenylsulfonyl)benzamide

The synthesis of the specific compound this compound can be approached through a retrosynthetic analysis that breaks the molecule down into its key functional components: the benzamide (B126), the sulfonamide, and the nitro group. The assembly of this molecule requires careful strategic planning regarding the order of bond formations and functional group introduction. Two primary synthetic pathways can be envisioned:

Pathway A: Formation of the benzamide bond first, followed by sulfonylation of the resulting aniline (B41778) derivative, and finally, nitration of the N-(phenylsulfonyl)benzamide core.

Pathway B: Initial nitration of a benzoic acid or aniline precursor, followed by the sequential formation of the amide and sulfonamide linkages.

Each step in these pathways involves distinct chemical transformations.

The formation of the amide bond is a fundamental transformation in organic synthesis. For the construction of an N-phenylbenzamide backbone, several methods are available. A common approach involves the coupling of a benzoic acid derivative with an aniline derivative. To facilitate this reaction, which can be slow, coupling reagents are often employed. nih.gov

A widely used method involves activating the carboxylic acid with reagents like N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). nih.gov The activated species then readily reacts with the amine to form the amide bond under mild conditions.

Alternatively, a more direct and atom-economical approach involves the reductive amidation of nitroarenes. It is possible to synthesize N-aryl amides directly from readily available nitro compounds and acyl chlorides. nih.gov This method bypasses the need to pre-form and isolate the corresponding amine, streamlining the synthetic process. nih.gov For instance, the reaction can be mediated by iron dust in water, providing a greener alternative to many traditional methods. nih.gov

| Amidation Method | Reactants | Reagents/Conditions | Key Features |

| Peptide Coupling | Carboxylic Acid, Amine | DIC, HOBt, Room Temperature | Mild conditions, high efficiency. nih.gov |

| Acyl Chloride Method | Acyl Chloride, Amine | Base (e.g., Pyridine) | Highly reactive, suitable for many substrates. youtube.com |

| Reductive Amidation | Nitroarene, Acyl Chloride | Fe dust, H₂O, 60 °C | Direct conversion from nitro compounds. nih.gov |

The formation of the N-S bond to create the sulfonamide is typically achieved by reacting an amine with a sulfonyl chloride, such as benzenesulfonyl chloride. This classic approach, often a variation of the Schotten-Baumann reaction, is robust and widely applicable. researchgate.net

The reaction generally proceeds under basic conditions to neutralize the HCl generated. The choice of base and solvent can influence the reaction's efficiency. In the context of synthesizing this compound, this would involve the reaction of 3-nitroaniline (B104315) with benzenesulfonyl chloride or the reaction of benzenesulfonamide (B165840) with 3-nitrobenzoyl chloride.

Modern advancements have introduced catalytic methods for N-arylation of sulfonamides, often employing copper-based catalysts to couple sulfonamides with aryl halides or boronic acids. jsynthchem.com These methods can offer milder conditions and broader substrate compatibility compared to classical approaches.

The placement of the nitro group at the 3-position of the benzamide ring is a critical strategic consideration. The nitro group can be introduced either at the beginning of the synthesis, by using 3-nitrobenzoic acid or 3-nitrobenzoyl chloride as a starting material, or at the end, via electrophilic aromatic substitution on the N-(phenylsulfonyl)benzamide scaffold.

If nitration is performed on the final N-phenylbenzamide structure, the directing effects of the existing functional groups must be considered. The amide linkage contains both an activating amino group (attached to one phenyl ring) and a deactivating carbonyl group (attached to the other). stackexchange.com The -NH- portion of the amide is an ortho-, para-director, while the carbonyl group is a meta-director. stackexchange.com For nitrating the benzoyl ring, the acylamino group (-NHCOR) on the other ring acts as a deactivating group, making the benzoyl ring less susceptible to electrophilic attack. Therefore, it is synthetically more efficient to introduce the nitro group via a starting material like 3-nitrobenzoic acid before forming the amide and sulfonamide bonds.

Newer nitrating agents have also been developed, offering alternatives to the traditional mixed acid (HNO₃/H₂SO₄) method. For example, N-nitrosaccharin, which can be prepared from saccharin, serves as a stable, solid nitrating agent. googleapis.com

Approaches to Structurally Related N-Phenylsulfonylbenzamide Derivatives

The synthetic methodologies used for this compound can be adapted to create a wide array of structurally related derivatives. By varying the substitution patterns on both the benzoyl and phenylsulfonyl moieties, libraries of compounds can be generated.

For example, various substituted anilines can be reacted with benzoyl chloride derivatives to produce a range of N-phenylbenzamides. nih.gov Similarly, a single N-phenylbenzamide precursor can be reacted with different sulfonyl chlorides to introduce diverse sulfonyl groups. The synthesis of benzimidazole-sulfonyl derivatives, for instance, involves reacting a benzimidazole (B57391) scaffold with various sulfonamide derivatives, showcasing the modularity of these synthetic approaches. nih.gov

| Derivative Type | Synthetic Variation | Example Starting Materials | Reference |

| Substituted Benzamide | Varying the benzoic acid/benzoyl chloride component | 3-Amino-4-methoxybenzoic acid | nih.gov |

| Substituted Sulfonyl | Varying the amine/aniline component | 4-Aminobenzene-1-sulfonamide | researchgate.net |

| Heterocyclic Hybrids | Condensation with heterocyclic scaffolds | o-Phenylenediamine, Benzimidazole | nih.gov |

Catalytic Methods in N-Sulfonylbenzamide Synthesis

Catalysis plays a pivotal role in the modern synthesis of N-sulfonylbenzamides and their analogues, offering milder reaction conditions, improved yields, and enhanced sustainability. jsynthchem.com

Copper-catalyzed reactions are prominent for forming the N-aryl bond in sulfonamides. These methods often utilize copper salts to couple primary sulfonamides with aryl boronic acids or aryl halides, a process known as the Chan-Lam coupling. jsynthchem.comorganic-chemistry.org These catalysts are advantageous due to their low cost and toxicity. jsynthchem.com

Ruthenium-based catalysts have been shown to be effective for the N-alkylation of sulfonamides using alcohols as alkylating agents through a "borrowing hydrogen" methodology. organic-chemistry.org This process is atom-economical and environmentally friendly.

More recently, manganese-catalyzed N-alkylation of sulfonamides has been developed, utilizing stable and well-defined Mn(I) pincer complexes. organic-chemistry.org Iron-mediated reactions have also been employed for the direct synthesis of amides from nitroarenes, providing a cost-effective and green catalytic system. nih.gov These catalytic systems represent the forefront of efficient and selective synthesis in this class of compounds.

| Catalyst Type | Reaction | Advantages | Reference |

| Copper (Cu) | N-Arylation of sulfonamides | Low cost, low toxicity, high yield. | jsynthchem.com |

| Ruthenium (Ru) | N-Alkylation with alcohols | Atom-economical, tolerates sensitive groups. | organic-chemistry.org |

| Manganese (Mn) | N-Alkylation with alcohols | Efficient, uses earth-abundant metal. | organic-chemistry.org |

| Iron (Fe) | Reductive amidation | Cost-effective, uses water as a solvent. | nih.gov |

Solvent-Free and Environmentally Conscious Synthetic Routes

In recent years, the principles of green chemistry have spurred the development of synthetic methodologies that are both efficient and environmentally benign. For the synthesis of N-acylsulfonamides and their analogues, this has led to a focus on solvent-free and alternative energy input techniques, such as ultrasound irradiation and mechanochemistry, to reduce waste, shorten reaction times, and improve energy efficiency. orientjchem.orgresearchgate.net

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a successful and green method in organic synthesis due to its numerous advantages, including significantly shorter reaction times, higher yields, and milder reaction conditions. orientjchem.org This technique utilizes acoustic cavitation to provide the energy required for chemical reactions, often eliminating the need for catalysts and conventional heating. orientjchem.orgorganic-chemistry.org

A facile and versatile method for the acylation of structurally diverse sulfonamides under focused ultrasonic irradiation in catalyst-free and solvent-free conditions has been reported. orientjchem.org In this approach, the acylation of sulfonamides with acetic anhydride (B1165640) proceeds efficiently to produce N-acylsulfonamides in good to excellent yields. orientjchem.org The reaction is believed to be enhanced by the breakdown of intermediates and desorption of products from surfaces, facilitated by sonication. orientjchem.org The structures of the synthesized N-acylsulfonamides were confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry. orientjchem.org Infrared spectra for the resulting products showed characteristic bands for the C=O functional group at 1650-1700 cm⁻¹ and the sulfonyl group at 1170-1395 cm⁻¹. orientjchem.org

Researchers have also utilized ultrasound for one-pot, two-step protocols to synthesize more complex analogues, such as isoxazoline-linked sulfonamide structures. nih.gov This methodology capitalizes on the in-situ generation of nitrile oxides from aldehydes, which then undergo 1,3-dipolar cycloaddition reactions with alkenes under ultrasound activation. nih.gov

The following table summarizes the results from various studies on the ultrasound-assisted synthesis of N-acylsulfonamide analogues.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonamide derivatives, Acetic anhydride | Ultrasound irradiation, Catalyst-free, Solvent-free | N-acylsulfonamides | Good to excellent | orientjchem.org |

| Aldehydes, Hydroxylamine (B1172632) hydrochloride, Alkenyl sulfonamides | Ultrasound, TCCA, CH2Cl2/H2O | Sulfonamide-isoxazoline hybrids | Not specified | nih.gov |

| Aryl sulfonyl chloride, Aryl amines | Ultrasound, Ferric chloride-bentonite, Ethanol | Aryl sulfonamides | >70% | researchgate.net |

| Carboxylic acids, Sodium cyanamide, Triphenylphosphine | Ultrasound, TCCA, Room Temperature, 10 min | N-acylcyanamides | Very good | organic-chemistry.org |

Mechanochemical Synthesis

Mechanochemistry offers a powerful solvent-free alternative for the synthesis of sulfonamides. This technique involves the use of mechanical force, typically through grinding or milling, to induce chemical reactions between solid-state reactants. This avoids the use of bulk solvents, thereby reducing environmental impact and simplifying product work-up. rsc.org

A mechanochemical approach for the synthesis of aromatic sulfonamides has been developed using a mixer mill. rsc.org This method demonstrates broad applicability, tolerating a wide range of functional groups on both the amine and sulfonyl chloride starting materials. The reactions are typically carried out in the presence of a base and a catalyst, with reaction progress monitored by GC-MS. Isolation of the final products is achieved through column chromatography. rsc.org This solvent-free method has shown significant ecological advantages over traditional solvent-based syntheses. researchgate.net

The table below presents data on the mechanochemical synthesis of various aromatic sulfonamides.

| Amine | Sulfonyl Chloride | Conditions | Yield |

|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Ball mill, Base, Catalyst | High |

| Substituted Anilines | Tosyl chloride | Ball mill, Base, Catalyst | Variable |

| Various Amines | Substituted Benzenesulfonyl chlorides | Ball mill, Base, Catalyst | Variable |

Structural Elucidation and Conformational Analysis of 3 Nitro N Phenylsulfonyl Benzamide

Spectroscopic Methods for Structural Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-nitro-N-(phenylsulfonyl)benzamide by probing the interactions of the molecule with electromagnetic radiation.

The ¹H NMR spectrum is expected to show complex signals in the aromatic region, typically between 7.0 and 9.0 ppm.

The protons on the phenylsulfonyl ring would likely appear as a multiplet, integrating to five protons.

The protons on the 3-nitrobenzoyl ring would present as four distinct multiplets, influenced by the electron-withdrawing effects of both the nitro group and the amide linkage. The proton ortho to the nitro group and the proton between the nitro and amide groups would be shifted significantly downfield.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield shift (around 165 ppm), while the aromatic carbons would resonate in the 120-150 ppm range. The carbon atom bearing the nitro group would be significantly influenced, affecting its chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl Ring (C₆H₅SO₂) | ~7.5-8.0 | Multiplet |

| Nitrobenzoyl Ring (Proton at C2) | ~8.5-8.8 | Singlet (or narrow triplet) |

| Nitrobenzoyl Ring (Proton at C4) | ~8.3-8.5 | Doublet of doublets |

| Nitrobenzoyl Ring (Proton at C5) | ~7.7-7.9 | Triplet |

| Nitrobenzoyl Ring (Proton at C6) | ~8.1-8.3 | Doublet of doublets |

| Amide Proton (N-H) | ~10.0-12.0 | Broad singlet |

Note: These are estimated values based on data from related structures like 3-nitrobenzamide (B147352) and various N-phenylbenzamides. rsc.orgoxinst.com

Infrared spectroscopy is a powerful tool for identifying the key functional groups within this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrational modes of the amide, sulfonyl, and nitro groups.

N-H Stretching: A peak in the region of 3200-3300 cm⁻¹ would indicate the N-H bond of the amide group.

C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in the benzamide (B126) moiety.

SO₂ Stretching: The sulfonyl group would exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically found near 1350 cm⁻¹ and a symmetric stretch near 1160 cm⁻¹.

NO₂ Stretching: The nitro group also shows two characteristic stretching bands: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹, the latter of which may overlap with the SO₂ stretch.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Amide (N-H) | Stretch | 3200 - 3300 | nih.govnist.gov |

| Amide (C=O) | Stretch | 1680 - 1700 | nih.govnist.gov |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 | researchgate.net |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 | researchgate.net |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | nih.govnist.gov |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | nih.govnist.gov |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₀N₂O₅S), the calculated molecular weight is approximately 322.3 g/mol . The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to this mass.

The fragmentation of the molecule under mass spectrometry conditions would likely proceed through several key pathways, primarily involving the cleavage of the relatively weak N-S and N-C bonds of the sulfonamide linkage. mdpi.com Potential fragmentation could lead to the formation of characteristic ions such as:

The benzoyl cation [C₆H₅CO]⁺

The 3-nitrobenzoyl cation [O₂NC₆H₄CO]⁺

The phenylsulfonyl cation [C₆H₅SO₂]⁺

Ions resulting from the loss of SO₂ or NO₂.

UV/Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions from its aromatic chromophores. The presence of the phenyl, benzoyl, and nitro groups, all containing π-electron systems, would lead to strong π→π* transitions. The nitro and carbonyl groups also possess non-bonding electrons, making n→π* transitions possible, although these are typically much weaker. The conjugation and the presence of the strong electron-withdrawing nitro group would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzamide or benzenesulfonamide (B165840).

X-ray Crystallographic Analysis of Conformational Preferences

Single-crystal X-ray diffraction studies have provided definitive insights into the solid-state conformation of this compound. nih.gov The analysis reveals that the molecule adopts a specific, twisted conformation.

The conformation of the central C—SO₂—NH—C(O) segment is of particular interest. The N—H bond is oriented anti to the C=O bond. nih.gov Furthermore, the carbonyl (C=O) bond is positioned anti to the meta-nitro group on the benzoyl ring. nih.gov The conformation of the N—C bond in the central chain exhibits a "gauche" torsion with respect to the two S═O bonds. nih.gov

In the crystal lattice, molecules are linked into helical chains that extend along the b-axis, a packing arrangement stabilized by intermolecular N—H···O hydrogen bonds between the amide hydrogen and an oxygen atom of the sulfonyl group of an adjacent molecule. nih.gov

Table 3: Crystal Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₀N₂O₅S | nih.gov |

| Molecular Weight | 322.29 g/mol | nih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

Note: Crystal system and space group data are from a closely related compound, N-(4-Methylphenylsulfonyl)-3-nitrobenzamide, as a representative example. researchgate.net

Analysis of Molecular Geometry and Dihedral Angles

The precise molecular geometry, including key dihedral angles, has been determined from X-ray crystallographic data. The molecule is significantly non-planar. nih.gov

A notable feature is the twist at the sulfonamide nitrogen atom. The dihedral angle between the plane of the sulfonyl benzene (B151609) ring and the plane defined by the C—SO₂—NH—C—O segment is 79.9 (2)°. nih.gov This indicates a substantial rotation from a planar arrangement.

Furthermore, the two aromatic rings are oriented almost perpendicularly to each other. The dihedral angle between the sulfonyl benzene ring and the benzoyl benzene ring is 86.9 (2)°. nih.gov This twisted conformation minimizes steric hindrance between the two bulky aryl groups. In comparison, the dihedral angle in the related compound N-(3-chlorobenzoyl)benzenesulfonamide is slightly larger at 89.3 (1)°. nih.gov

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound is dictated by a network of intermolecular interactions that guide the assembly of individual molecules into a well-defined three-dimensional supramolecular structure. The primary forces at play are classical hydrogen bonds, supplemented by weaker C-H···O interactions, which collectively stabilize the crystal packing.

The most significant intermolecular interaction is the hydrogen bond formed between the amide N-H group, acting as a hydrogen bond donor, and the carbonyl oxygen atom of an adjacent molecule, which serves as the acceptor. This interaction is a common and robust feature in the crystal structures of benzamide derivatives. In the case of this compound, this N-H···O hydrogen bond is a key element in the formation of the supramolecular assembly.

The following tables provide detailed geometric parameters for the key intermolecular interactions observed in the crystal structure of this compound.

Table 1: Hydrogen Bond Geometry (Å, °)

| D–H···A | D–H | H···A | D···A | D–H···A |

| N–H···O | Data | Data | Data | Data |

| C–H···O | Data | Data | Data | Data |

| C–H···O | Data | Data | Data | Data |

| D = donor atom, H = hydrogen atom, A = acceptor atom. Data to be populated from specific crystallographic information. |

Table 2: Other Significant Intermolecular Contacts (Å)

| Contact Type | Atom 1 | Atom 2 | Distance |

| π-π stacking | Data | Data | Data |

| C-H···π | Data | Data | Data |

| Data to be populated from specific crystallographic information if present. |

The combination of strong N-H···O hydrogen bonds and weaker, but significant, C-H···O interactions results in a robust and intricate three-dimensional network. This supramolecular assembly underscores the importance of directed, non-covalent interactions in the solid-state organization of organic molecules.

Chemical Reactivity and Derivatization Pathways of 3 Nitro N Phenylsulfonyl Benzamide

Reactions Involving the Amide Moiety

The amide bond in 3-nitro-N-(phenylsulfonyl)benzamide, while generally stable, can undergo specific transformations. The reactivity of this moiety is influenced by the electron-withdrawing nature of both the nitrophenyl and phenylsulfonyl groups.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-nitrobenzoic acid and benzenesulfonamide (B165840). Mechanistic studies on related N-nitrobenzamides have shown that in strongly acidic media, the reaction proceeds through an A1-type mechanism following oxygen protonation. rsc.org In more neutral or dilute acid conditions, a water-catalyzed hydrolysis mechanism becomes prevalent, and under basic conditions, hydroxide (B78521) catalysis can occur. rsc.org

Reduction: Direct reduction of the amide group is a challenging transformation. However, strategies have been developed for the conversion of benzamides to other functional groups. For instance, a one-step method using oxalic acid as a hydride source can convert benzamides into N-formanilide derivatives. nih.gov This process involves the cleavage of the amide C-N bond and subsequent rearrangement and reduction. nih.gov

N-Alkylation and Arylation: The nitrogen atom of the amide can serve as a nucleophile in certain reactions. While direct alkylation can be difficult, related N-aryl sulfonamides have been synthesized through cross-coupling reactions, such as those catalyzed by nickel, which couple sulfonamides with aryl halides. nih.govprinceton.edu

Table 1: Selected Reactions of the Amide Moiety in Benzamide (B126) Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrolysis (Acidic) | Aqueous sulfuric acid | Carboxylic acid and sulfonamide | rsc.org |

| Conversion to N-formanilide | Oxalic acid, sodium azide | N-formanilide derivative | nih.gov |

| N-Arylation (Cross-coupling) | Aryl halide, Nickel catalyst, Photocatalyst | N-Aryl sulfonamide | nih.govprinceton.edu |

Transformations at the Nitro Group

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound. The electron-withdrawing nature of the nitro group deactivates the aromatic ring to which it is attached, influencing the molecule's reactivity. nih.gov

Reduction to Amines: The most common transformation of an aromatic nitro group is its reduction to an amine (aniline derivative). This is a crucial step in the synthesis of many biologically active compounds. A wide array of reagents can accomplish this reduction, offering varying degrees of selectivity and functional group tolerance. wikipedia.orgunimi.it These methods include:

Catalytic Hydrogenation: Using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.orgchemeurope.com

Metal-Acid Systems: Classic methods like using iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). wikipedia.org

Transfer Hydrogenation: Employing reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst. unimi.it

Other Reagents: Sodium hydrosulfite, tin(II) chloride, and samarium diiodide are also effective. wikipedia.orgorganic-chemistry.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states.

Hydroxylamines: Reduction using reagents like zinc dust in aqueous ammonium (B1175870) chloride or catalytic systems with rhodium on carbon and hydrazine can yield the corresponding N-arylhydroxylamine. wikipedia.orgorganic-chemistry.org

Azo and Azoxy Compounds: Treatment with metal hydrides can lead to the formation of azo compounds, while other specific conditions can yield azoxy derivatives. wikipedia.orgunimi.it

The reduction of nitroaromatics is believed to proceed through a pathway involving nitroso and hydroxylamine (B1172632) intermediates. unimi.itnih.gov

Table 2: Common Reduction Pathways for Aromatic Nitro Groups

| Product | Typical Reagents/Conditions | Reference |

|---|---|---|

| Aniline (B41778) | Catalytic hydrogenation (e.g., Pd/C, H₂), Fe/HCl, SnCl₂/HCl | wikipedia.org |

| Hydroxylamine | Zn/NH₄Cl, Rh/C with hydrazine | wikipedia.orgorganic-chemistry.org |

| Hydrazine derivative | Excess zinc metal | wikipedia.org |

| Azo compound | Metal hydrides (e.g., LiAlH₄) | wikipedia.org |

Reactivity of the Phenylsulfonyl Group

The phenylsulfonyl group is generally robust but can be cleaved or modified under specific conditions. Its primary role is often as a protecting group for amines or as a directing group in aromatic substitutions.

Cleavage (Desulfonylation): Removal of the phenylsulfonyl group to regenerate the parent amine is a key reaction. This can be achieved under various reductive conditions, although it can be challenging.

Smiles Rearrangement: In certain contexts, N-sulfonylamides can undergo rearrangements. For example, a tandem acylation-Smiles rearrangement has been reported where electron-poor sulfonamides react with phenylacetyl chlorides, leading to rearranged products. acs.org

Directed C-H Functionalization: The sulfonamide group can act as a directing group in metal-catalyzed C-H activation/functionalization reactions. acs.org For instance, with celecoxib (B62257) analogues containing an N-sulfonyl amide, regioselective C-H annulation has been shown to occur at the ortho position to the amide functionality. acs.org

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of a molecule with multiple reactive sites like this compound is a key synthetic challenge. Strategies often rely on the inherent electronic properties of the rings or the use of directing groups.

Nitro-Directed Substitution: The strong electron-withdrawing nitro group deactivates the benzamide ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Sulfonamide-Directed Reactions: As mentioned, the sulfonamide moiety can direct ortho-metalation or C-H activation, allowing for functionalization of the phenylsulfonyl ring. acs.org

Sequential Reactions: A common strategy involves first transforming the most reactive group (often the nitro group) and then proceeding with reactions at other sites. For example, reduction of the nitro group to an amine introduces a strongly activating, ortho-, para-directing group, completely altering the reactivity of that aromatic ring for subsequent electrophilic substitutions.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions involving this compound and its analogues is crucial for optimizing reaction conditions and predicting outcomes.

Nitro Group Reduction: The reduction of nitroarenes is generally accepted to follow the Haber mechanism, which proposes a stepwise reduction from the nitro group to nitroso, then to hydroxylamine, and finally to the amine. unimi.it An alternative "condensation" pathway involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy species, which is then further reduced to the azo, hydrazo, and finally the amine product. unimi.it

Amide Hydrolysis: As detailed by the excess acidity method, the mechanism of hydrolysis for related N-nitrobenzamides can shift depending on the acidity of the medium. rsc.org In strong acid, an A1 mechanism involving protonation of the carbonyl oxygen is operative. In weaker acid, a neutral water-catalyzed pathway takes over. rsc.org

Schotten-Baumann Reaction: The synthesis of the parent compound and its analogues often involves the acylation of an amine with an acyl chloride, such as in the Schotten-Baumann reaction. This is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. mdpi.com

Biological Activities and Mechanistic Insights from in Vitro Studies of N Phenylsulfonyl Benzamide Analogues

General Biological Significance of Benzamide (B126) Derivatives in Research

Benzamide derivatives represent a crucial class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. nanobioletters.comresearchgate.net These derivatives are integral to drug discovery and development, with approximately 25% of top-selling pharmaceuticals containing an amide group. Their biological importance stems from their ability to interact with various biological targets, leading to a range of therapeutic effects.

The diverse biological functions attributed to benzamide derivatives include:

Antimicrobial Properties : They have shown efficacy against bacteria and fungi. nanobioletters.comresearchgate.net

Anticancer Activity : Many benzamide analogues exhibit potent antiproliferative effects against various cancer cell lines. nih.gov

Enzyme Inhibition : They are known to inhibit enzymes such as carbonic anhydrase. researchgate.net

Other Pharmacological Activities : The benzamide scaffold is also associated with analgesic, anti-inflammatory, anticonvulsant, and cardiovascular effects. nanobioletters.comresearchgate.net

The stability and relative ease of synthesis of aromatic amides make them attractive starting points for creating new therapeutic agents. researchgate.net The substitution patterns on the benzamide ring system allow for the fine-tuning of their biological activities, leading to the development of compounds with improved potency and selectivity. researchgate.net

Antimicrobial and Antibiofilm Investigations

N-(Phenylsulfonyl)benzamide analogues and related sulfonamide derivatives have been a subject of investigation for their potential to combat microbial infections, including those complicated by biofilm formation. Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. frontiersin.org

Studies on compounds structurally related to N-(phenylsulfonyl)benzamide have demonstrated notable antimicrobial and antibiofilm effects. For instance, certain quinoline (B57606) derivatives bearing a benzenesulfonamide (B165840) moiety have shown potent activity against pathogenic microbes that cause urinary tract infections. nih.gov One such derivative displayed significant efficacy against E. coli and C. albicans. nih.gov Furthermore, this compound demonstrated a high capacity to inhibit biofilm formation, with an inhibition rate of 94.60% for E. coli and 98.03% for C. neoformans at a concentration of 10.0 µg/mL. nih.gov

Similarly, research into 6-aminated 1,4-benzoquinones, which can be synthesized from reactions involving anilines, has revealed promising antimicrobial profiles. nih.gov Derivatives with electron-withdrawing groups were active against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), exhibiting both bacteriostatic and bactericidal effects, as well as antibiofilm properties. nih.gov The ability of these compounds to tackle resistant pathogens highlights the potential of this chemical class in developing new antimicrobial therapies. nih.gov

The mechanism of antibiofilm action can involve the inhibition of bacterial adhesion to surfaces, a critical first step in biofilm development. scielo.br Phenolic compounds, for example, have demonstrated strong anti-adhesion activity against MRSA. scielo.br

| Compound Class | Microorganism | Activity | Reference |

| Quinoline-benzenesulfonamide derivative | E. coli | MIC = 7.812 µg/mL | nih.gov |

| Quinoline-benzenesulfonamide derivative | C. albicans | MIC = 31.125 µg/mL | nih.gov |

| Quinoline-benzenesulfonamide derivative | E. coli (Biofilm) | 94.60% inhibition at 10.0 µg/mL | nih.gov |

| 6-aminated 1,4-benzoquinones | P. aeruginosa | MIC range: 16-128 µg/mL | nih.gov |

| 6-aminated 1,4-benzoquinones | MRSA | MIC range: 64-128 µg/mL | nih.gov |

Anticancer and Antiproliferative Potentials

The N-(phenylsulfonyl)benzamide scaffold is a promising framework for the design of novel anticancer agents. Benzamide derivatives have been extensively explored for their broad-spectrum antiproliferative activity across various cancer cell lines, including gastric cancer. nih.gov

A key mechanism through which some benzamide derivatives exert their anticancer effects is by modulating proteins involved in apoptosis, or programmed cell death. The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of this process. Overexpression of anti-apoptotic proteins like BCL-2 is a common survival mechanism in cancer cells.

Compounds that inhibit BCL-2 can restore the natural apoptotic pathway, leading to the death of cancer cells. Patent literature reveals that N-(phenylsulfonyl)benzamides and related compounds have been specifically designed and investigated as BCL-2 inhibitors. google.com Furthermore, mechanistic studies on other benzamide derivatives have confirmed their ability to downregulate BCL-2, which is associated with the induction of apoptosis in cancer cells. nih.gov This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and Cleaved Caspase-3. nih.gov

Enzymes that are overexpressed in tumors and contribute to their survival and proliferation are prime targets for anticancer drug development. Carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR) are two such enzymes.

Carbonic Anhydrase IX (CA IX): This enzyme is significantly overexpressed in many solid tumors and helps cancer cells survive in the acidic and hypoxic (low oxygen) tumor microenvironment. nih.gov Its inhibition is a validated strategy for developing new anticancer agents. nih.govnih.gov Benzenesulfonamide-based compounds are classic CA inhibitors. Studies on benzenesulfonamides incorporating 1,2,3-triazole or 1,3,5-triazine (B166579) linkers have yielded potent and selective inhibitors of CA IX with low nanomolar efficacy. nih.govnih.govnih.gov These compounds have demonstrated the ability to induce apoptosis in cancer cells. nih.govnih.gov

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. Some research has focused on developing dual-inhibitor compounds that can target both CA and DHFR simultaneously. drugbank.com Pteridine-sulfonamide conjugates have been synthesized and shown to inhibit DHFR in the low micromolar range and tumor-associated CA IX in the low nanomolar range, suggesting a potential for enhanced antitumor activity. drugbank.com

| Inhibitor Class | Target Enzyme | Inhibition (Kᵢ) | Cell Line | Reference |

| Benzenesulfonamide-triazole conjugate | CA IX | 16.4 - 66.0 nM | - | nih.govnih.gov |

| Pteridine-sulfonamide conjugate | CA IX | Low nanomolar range | A549, PC-3 | drugbank.com |

| Pteridine-sulfonamide conjugate | DHFR | Low micromolar range | A549, PC-3 | drugbank.com |

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov Aberrant activation of this pathway is a common feature in many human cancers, including acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention. nih.govnih.govresearchgate.net

Inhibition of this pathway can halt tumor progression and is considered a promising therapeutic strategy. nih.gov While direct studies linking 3-nitro-N-(phenylsulfonyl)benzamide to this pathway are limited, the development of synthetic compounds to inhibit PI3K, AKT, or mTOR is an active area of research. researchgate.net Pharmacological targeting of this pathway has been shown to have antiproliferative effects on both leukemia cells and the surrounding stromal cells that support them. nih.gov The PI3K/AKT/mTOR pathway plays a pivotal role in cancer cell migration and invasion, and blocking molecules within this pathway represents a potential approach for cancer treatment. mdpi.com

Modulation of Transporter Proteins (e.g., SLC10 Carriers)

Solute carrier (SLC) transporters are a large family of membrane proteins responsible for the transport of a wide array of substances across cellular membranes. The SLC10 family includes important drug targets such as the intestinal bile acid transporter (ASBT, or SLC10A2) and the hepatic bile acid transporter (NTCP, or SLC10A1). nih.govresearchgate.net

Inhibitors of these transporters have therapeutic applications. For example, ASBT inhibitors are used to treat cholestatic liver diseases, and an NTCP inhibitor is used to block the entry of hepatitis B and D viruses into liver cells. nih.govresearchgate.net

Research has identified phenylsulfonylamino-benzanilide derivatives as inhibitors of SLC10 carriers. nih.govresearchgate.net A systematic analysis of these compounds revealed their potential for inhibiting ASBT and another family member, the steroid sulfate (B86663) carrier SOAT (SLC10A6). nih.govresearchgate.net The antiproliferative effects of experimental SOAT inhibitors on hormone-dependent breast cancer cells have been noted, establishing another link between this class of compounds and cancer therapy. nih.govresearchgate.net The structural similarity between phenylsulfonylamino-benzanilides and N-(phenylsulfonyl)benzamide suggests that the latter could also be explored for activity against SLC10 transporters.

Receptor Modulation (e.g., RORC2, 5-HT6R)

There is currently no specific information available from the provided search results detailing the modulatory activity of This compound on the Retinoid-related Orphan Receptor C2 (RORC2) or the 5-HT6 serotonin (B10506) receptor (5-HT6R).

Research into the broader class of N-(phenylsulfonyl)benzamide analogues has indicated potential for interaction with various receptor systems. For instance, certain substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high-affinity and selective 5-HT6 antagonists. nih.gov However, these studies have not included the this compound structure. The influence of the nitro group at the 3-position of the benzamide ring on the affinity and functional activity at RORC2 or 5-HT6R remains an area for future scientific exploration.

Antioxidant Activity Research

Direct in vitro studies on the antioxidant properties of This compound are not described in the available literature from the search results.

However, the antioxidant potential of various other sulfonamide and benzamide derivatives has been a subject of investigation. For example, studies on N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-methylbenzenesulfonamide-N-acetamide derivatives have shown good to moderate antioxidant potential in DPPH free radical scavenging and oxidative DNA damage protection assays. researchgate.net Similarly, certain benzimidazolehydrazone derivatives containing a phenolic hydroxyl group have demonstrated significant radical-scavenging activity. nih.gov The presence of a nitro group, as in this compound, can influence the electronic properties of the molecule and, consequently, its potential for antioxidant activity, though specific data is lacking.

Other Reported In Vitro Biological Modulations

Specific in vitro biological modulation data for This compound is not available in the provided search results.

The broader families of benzamide and sulfonamide derivatives have been shown to exhibit a wide range of other biological activities in vitro. For instance, a series of nitro-substituted benzamide derivatives were evaluated for their anti-inflammatory activities, with some compounds demonstrating significant inhibition of nitric oxide (NO) production in RAW264.7 macrophages. nih.govresearchgate.net Additionally, some benzenesulfonamide derivatives have been investigated for their antimicrobial properties against various bacterial and fungal strains. nih.govresearchgate.net These findings suggest that the N-(phenylsulfonyl)benzamide scaffold is a versatile pharmacophore, but the specific biological effects of the 3-nitro substitution on this core structure have yet to be reported.

Structure Activity Relationship Sar Studies of 3 Nitro N Phenylsulfonyl Benzamide Derivatives

Impact of Substituent Position and Electronic Nature on Biological Activity

The position and electronic properties of substituents on the aromatic rings of N-(phenylsulfonyl)benzamide derivatives are pivotal in determining their biological activity. The nitro group, known for its strong electron-withdrawing nature, significantly influences the electronic distribution within the molecule. svedbergopen.comresearchgate.net This electron-withdrawing effect, mediated by resonance, can deactivate certain positions on the aromatic ring and alter the molecule's polarity, which may enhance interactions with nucleophilic sites on target proteins. nih.gov

In a series of phenylsulfonylamino-benzanilide inhibitors, the substitution pattern on all three aromatic rings (designated as A, B, and C rings) was found to be crucial for inhibitory potency. acs.org For instance, on the C-ring (the benzamide (B126) portion), 3-chloro-4-fluoro or 2,4-dichloro substitutions are preferred for potent activity. acs.org Studies on other molecular scaffolds, such as Schiff bases, have also demonstrated that the biological activity is significantly affected by the position of substituents on the aryl ring, with meta and para-substituted compounds often showing greater activity than their ortho-substituted counterparts. researchgate.net The presence of a nitro group or a halogen at specific positions in benzodiazepines, for example, enhances their therapeutic action. nih.gov The absence of any substitution on the A-ring (the nitrophenyl ring) of a phenylsulfonylamino-benzanilide inhibitor rendered the compound inactive against certain targets, highlighting the importance of substituents for activity. acs.org

Role of the Nitro Group and its Positional Isomerism on Activity Profiles

The nitro group is a key functional group in many biologically active compounds, often acting as a pharmacophore, but sometimes also as a toxicophore. nih.govresearchgate.net Its strong electron-attracting ability can create electron-deficient centers in a molecule, facilitating binding to amino acids, proteins, and enzymes. taylorandfrancis.com The presence of a nitro group can enhance a drug's ability to target specific pathogens or organs. svedbergopen.com This group is a common feature in drugs with a wide range of activities, including antibacterial, antineoplastic, and antiparasitic agents. nih.govresearchgate.net

The specific position of the nitro group on the benzamide scaffold has a profound impact on the activity profile. In studies of phenylsulfonylamino-benzanilide inhibitors targeting the SLC10 carriers ASBT, NTCP, and SOAT, the 3-nitro (meta) position on the A-ring was found to be optimal for inhibitory activity against ASBT. acs.org

Shifting the nitro group to the para-position (4-nitro) resulted in a significant decrease in inhibitory potency against ASBT. acs.org Moving the nitro group to the ortho-position (2-nitro) led to a complete loss of inhibitory activity against both ASBT and NTCP, although some reduced activity was retained against SOAT. acs.org The absence of the nitro group altogether resulted in a loss of activity against SOAT and ASBT, with only some residual activity against NTCP. acs.org This demonstrates that the 3-nitro substitution is critical for potent inhibition. While other electron-withdrawing groups like 3-trifluoromethoxy can replace the 3-nitro group, none of the other tested substitutions, including 3-nitrile, 3-tetrazole, or 3-carboxyl, were superior to the 3-nitro group of the parent compound. acs.org

| A-Ring Substituent | Position | Target | Activity/Potency | Source |

|---|---|---|---|---|

| 3-Nitro | meta | ASBT | High (99.1% inhibition) | acs.org |

| 4-Nitro | para | ASBT | Reduced (66.9% inhibition) | acs.org |

| 2-Nitro | ortho | ASBT | Completely lost | acs.org |

| 2-Nitro | ortho | NTCP | Completely lost | acs.org |

| 2-Nitro | ortho | SOAT | Much lower potency (IC50 = 25.7 µM) | acs.org |

| 3-Nitro | meta | SOAT | High potency (IC50 = 3.5 µM) | acs.org |

| Unsubstituted | - | ASBT & SOAT | Inactive | acs.org |

| Unsubstituted | - | NTCP | Residual activity (IC50 = 156.2 µM) | acs.org |

Influence of Sulfonyl Moiety Modifications

The sulfonamide linkage is a critical component for the biological activity and selectivity of these inhibitors. SAR studies on related sulfonamide-based compounds have shown that this moiety is important for maintaining selectivity for the target. nih.gov Modifications to the sulfonamide domain can be tolerated to some extent. For example, converting a secondary sulfonamide to a tertiary sulfonamide had a minimal effect on the inhibitory potency against the NLRP3 inflammasome, suggesting a degree of flexibility at this position that could be exploited to modify physicochemical properties. nih.gov However, more significant changes, such as converting the sulfonamide moiety to a sulfone, can lead to a decrease in potency, although this is not universally the case and depends on the specific scaffold. nih.gov

Effects of Benzamide Ring Substitutions

Substitutions on the benzamide ring (C-ring in the phenylsulfonylamino-benzanilide series) play a significant role in modulating the inhibitory potency. acs.org Research has indicated that specific substitution patterns are preferred for high activity. acs.org For potent inhibition of the ASBT transporter, substitution of the C-ring with 3-chloro-4-fluoro or 2,4-dichloro groups was found to be favorable. acs.org Broader studies on N-substituted benzamide derivatives have also shown that modifications to this part of the molecule can yield compounds with significant biological activity, such as antitumor effects. researchgate.net

Conformational Flexibility and Its Correlation with Biological Potency

The three-dimensional conformation of N-(phenylsulfonyl)benzamide derivatives is a key determinant of their biological potency. The relative orientation of the aromatic rings, influenced by the linking amide and sulfonamide groups, affects how the molecule fits into the binding site of its biological target. In related structures like 4-anilino-3-nitro-N-phenyl-benzamide, the molecule is non-planar, with the anilino and benzamide rings forming significant dihedral angles with the central nitro-substituted benzene (B151609) ring. nih.gov Similarly, 4-nitro-N-(3-nitrophenyl)benzamide is also non-planar. epa.govotterbein.edu This inherent twisting is a common feature of this class of compounds.

The conformational flexibility can be intentionally altered to probe its effect on activity. For instance, to investigate whether the torsion angle of the ortho-substituted B-ring in a phenylsulfonylamino-benzanilide inhibitor influences activity, the phenyl ring was replaced by a more rigid, planar five-membered thiophene (B33073) ring. acs.org This bioisosteric replacement led to a significant increase in inhibitory potency against SOAT, indicating that restricting the conformational flexibility in a specific manner can be beneficial for activity. acs.org This suggests that a more planar or conformationally constrained arrangement of the rings can enhance binding to certain biological targets. acs.org

Computational Chemistry and Molecular Modeling Applications in Research on 3 Nitro N Phenylsulfonyl Benzamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

The typical interactions observed for this class of compounds include:

Hydrogen Bonding: The sulfonamide and amide groups can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The electron-withdrawing nitro group can participate in electrostatic interactions.

In one study, nitro-substituted benzamides were docked into the iNOS active site, and the results helped to rationalize their observed inhibitory activities against nitric oxide production. nih.govresearchgate.net The docking scores and predicted binding interactions from such simulations are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent inhibitors. nih.gov

Table 1: Illustrative Binding Interactions for Benzamide (B126)/Sulfonamide Derivatives from Molecular Docking Studies

| Interaction Type | Potential Interacting Groups on Ligand | Target Protein Example |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Sulfonyl S=O | iNOS, α-glucosidase |

| Hydrophobic Interactions | Phenyl rings | iNOS, α-glucosidase |

| Electrostatic Interactions | Nitro group (NO₂) | iNOS |

This table is illustrative, based on studies of related compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics. Methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., PM6) are used to determine optimized molecular geometry, electronic distribution, and orbital energies. bsu.byscispace.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

For example, quantum-chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, a related sulfonamide, determined the HOMO energy to be -9.584 eV and the LUMO energy to be 0.363 eV. bsu.by These calculations can also predict the electronic absorption spectra (UV/Vis) by identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. bsu.byscispace.com For the aforementioned sulfonamide, the strongest electron transition was predicted at an absorption maximum of 275.99 nm. bsu.by Such data are invaluable for correlating with experimentally observed spectra and understanding the electronic behavior of the compound.

Table 2: Example Electronic Properties of a Related Sulfonamide Derivative from Quantum Calculations

| Property | Calculated Value | Significance |

| HOMO Energy | -9.584 eV | Relates to electron-donating ability |

| LUMO Energy | 0.363 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 9.947 eV | Indicator of chemical reactivity |

| Predicted λmax | 275.99 nm | Corresponds to electronic absorption |

Data from a study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide. bsu.by

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations that a molecule can adopt due to rotation around its single bonds. For 3-nitro-N-(phenylsulfonyl)benzamide, significant rotational freedom exists around the S-N and C-N bonds of the sulfonamide-amide linker.

Crystallographic and computational studies of similar N-(aroyl)-arylsulfonamides provide insight into the likely conformations. For instance, the crystal structure of N-(4-methylphenylsulfonyl)-3-nitrobenzamide reveals an L-shaped conformation where the dihedral angle between the two aromatic rings is 86.29°. researchgate.net In another related molecule, 3-nitro-N-(8-quinolyl)benzamide, two independent molecules in the crystal structure showed dihedral angles of 51.04° and 48.91° between the quinoline (B57606) and nitrobenzene (B124822) rings. nih.gov

These studies highlight that the molecule is non-planar. Mapping the potential energy surface by systematically rotating the key dihedral angles allows for the identification of all possible low-energy conformers. This energy landscape is crucial for understanding which shapes the molecule is likely to adopt in a biological environment, thereby influencing its ability to fit into a receptor's binding site.

Prediction of Biological Activity (e.g., PASS Prediction)

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the plausible biological activities of a compound based on its 2D structure. The algorithm works by comparing the structure of a query molecule to a large database of known biologically active substances and estimating the probability of it being active (Pa) or inactive (Pi) for various biological functions. researchgate.net

The PASS system can predict a wide range of pharmacological effects, mechanisms of action, and potential toxicities. researchgate.net While a specific PASS prediction for this compound is not published, predictions can be inferred from its structural features. The presence of sulfonamide and nitroaromatic moieties suggests potential activities. For a different compound, PASS prediction indicated a high probability (Pa = 0.700) of activity as a membrane permeability inhibitor. researchgate.net For this compound, one might expect predictions related to activities commonly associated with sulfonamides (e.g., antibacterial) and nitroaromatics.

Table 3: Hypothetical PASS Prediction Summary for a Novel Compound

| Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

| Membrane Permeability Inhibitor | > 0.7 | < 0.05 |

| p-Aminobenzoic Acid Antagonist | > 0.5 | < 0.1 |

| Anti-inflammatory | > 0.4 | < 0.2 |

| Kinase Inhibitor | > 0.3 | < 0.3 |

This table is a hypothetical example to illustrate the output of a PASS prediction.

Application in Rational Design and Optimization of Derivatives

The ultimate goal of applying computational tools is often the rational design of new molecules with improved properties. The insights gained from molecular docking, quantum chemical calculations, and conformational analysis provide a roadmap for optimizing a lead compound like this compound.

For example, if docking simulations identify a key hydrogen bond interaction, derivatives can be designed to enhance this interaction. If the HOMO-LUMO gap suggests high reactivity that might lead to toxicity, the structure can be modified to increase stability. Research on nitrobenzamide derivatives has shown that their anti-inflammatory activity can be tuned by altering the substitution pattern on the phenyl rings. nih.govresearchgate.net This suggests that modifying the position or number of nitro groups, or adding other substituents to the phenyl rings of this compound, could lead to derivatives with enhanced biological activity. nih.gov This process of structure-based drug design allows chemists to focus their synthetic efforts on compounds that are most likely to succeed, saving time and resources.

Future Research and Academic Applications of this compound

The scaffold of this compound represents a compelling starting point for future chemical and biological research. Its unique structural and electronic properties offer numerous avenues for exploration, from the development of innovative synthetic routes to the creation of sophisticated molecular tools for academic inquiry. The following sections outline key directions for future research centered on this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 3-nitro-N-(phenylsulfonyl)benzamide, and how can reaction yields be improved?

The synthesis typically involves sulfonylation of benzamide derivatives under controlled conditions. Key steps include nitration of the benzamide core followed by sulfonylation using phenylsulfonyl chloride. Reaction parameters such as temperature (e.g., maintaining 0–5°C during nitration to avoid side reactions), solvent choice (e.g., dichloromethane for better solubility), and stoichiometric ratios (e.g., 1.2 equivalents of sulfonating agent) significantly impact yield . Catalysts like H₂SO₄ or Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the pure product .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons, nitro group deshielding effects, and sulfonyl group signals (e.g., sulfonyl S=O stretch at ~1350–1300 cm⁻¹ in IR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of molecular geometry, particularly the torsion angles between the nitro and sulfonyl groups .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

The electron-withdrawing nitro group reduces electron density on the benzene ring, increasing susceptibility to nucleophilic attack in basic conditions. Stability studies (via HPLC or UV-Vis monitoring) show degradation above pH 9, forming 3-amino-N-(phenylsulfonyl)benzamide. Buffered solutions (pH 4–7) at 4°C are optimal for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). A systematic approach includes:

- Dose-Response Curves : Testing across a wider concentration range (e.g., 0.1–100 µM) to identify IC₅₀ shifts .

- Target Validation : Using knock-out models or competitive binding assays to confirm enzyme inhibition (e.g., SARS-CoV-2 PLpro or Mycobacterium tuberculosis targets) .

- Meta-Analysis : Comparing data across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) can model interactions. Key parameters:

- Docking Grids : Centered on active sites (e.g., PLpro catalytic cysteine) with flexible side-chain sampling .

- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities, accounting for nitro group polarization effects .

- Pharmacophore Mapping : Aligning nitro and sulfonyl groups with hydrogen-bond acceptors in target pockets .

Q. How can structural modifications enhance selectivity of this compound analogs for specific enzymes?

Structure-activity relationship (SAR) studies suggest:

- Nitro Position : Para-substitution (vs. meta) improves steric complementarity with hydrophobic enzyme pockets .

- Sulfonyl Modifications : Replacing phenylsulfonyl with heteroaryl groups (e.g., thiazole) increases water solubility and reduces off-target binding .

- Hybrid Derivatives : Conjugating with known pharmacophores (e.g., triazole rings) via click chemistry enhances dual-target inhibition .

Q. What methodologies address discrepancies in crystallographic vs. spectroscopic data for this compound?

Conflicting data (e.g., bond length variations in X-ray vs. NMR NOE distances) require reconciliation through:

- Dynamic NMR : To assess conformational flexibility in solution .

- Theoretical Calculations : DFT (B3LYP/6-311+G(d,p)) to compare optimized gas-phase structures with experimental data .

- Multi-Technique Validation : Cross-referencing with IR, Raman spectroscopy, and powder XRD .

Methodological Guidelines

- Handling Reactive Intermediates : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions in derivative synthesis) .

- Data Reproducibility : Document solvent lot numbers, humidity, and temperature fluctuations during assays .

- Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity studies when testing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.